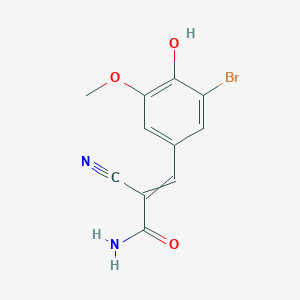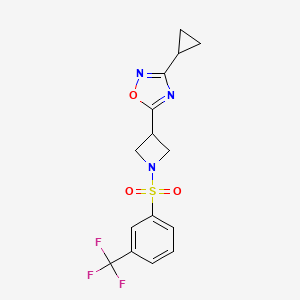
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune disorders, and other diseases.
作用機序
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone exerts its effects by inhibiting the activity of various kinases, including BTK, ITK, and TEC. These kinases are involved in the regulation of immune cell function, including B cell and T cell activation, proliferation, and differentiation. By inhibiting these kinases, this compound can modulate immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, leading to modulation of immune cell function and reduction of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death. This compound has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the advantages of using (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone in lab experiments is its specificity for BTK, ITK, and TEC kinases. This allows for more precise modulation of immune cell function and reduction of inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the study of (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone. One potential area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases. Another area of research is the exploration of this compound's potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer and other diseases.
合成法
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with potassium tert-butoxide to form the corresponding benzylate. The benzylate is then reacted with 2-(tert-butylthio)acetaldehyde to form the corresponding thioacetal. The thioacetal is then reacted with piperidine to form the final product, this compound.
科学的研究の応用
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, which are involved in the regulation of immune cell function. This compound has also been shown to have anti-tumor activity in preclinical models of lymphoma, leukemia, and other types of cancer. In addition, it has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-20(2,3)25-15-17-7-5-6-12-21(17)19(22)16-8-10-18(11-9-16)24-14-13-23-4/h8-11,17H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPHRFDKWEPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
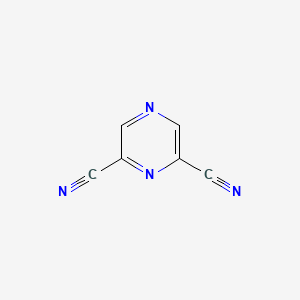

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)
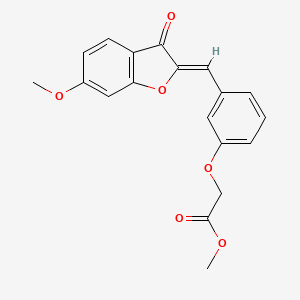
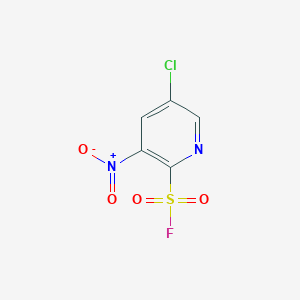
![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)
